molecular formula C9H13NO2 B3386961 3,5-Dimethoxy-4-methylaniline CAS No. 78025-93-1

3,5-Dimethoxy-4-methylaniline

Cat. No.: B3386961
CAS No.: 78025-93-1
M. Wt: 167.2 g/mol
InChI Key: ILVRAUPHOFUERY-UHFFFAOYSA-N
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Description

3,5-Dimethoxy-4-methylaniline is an organic compound with the molecular formula C9H13NO2. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by methoxy groups at the 3 and 5 positions and a methyl group at the 4 position. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethoxy-4-methylaniline can be synthesized through several methods. One common approach involves the nitration of 3,5-dimethoxytoluene followed by reduction of the nitro group to an amine. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using reducing agents such as iron and hydrochloric acid .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethoxy-4-methylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can further modify the amine group or other functional groups present in the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or reducing agents like iron and hydrochloric acid.

    Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

3,5-Dimethoxy-4-methylaniline has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,5-Dimethoxy-4-methylaniline exerts its effects depends on the specific context of its use. In chemical reactions, the methoxy and methyl groups on the aromatic ring influence the reactivity and selectivity of the compound. The amine group can participate in nucleophilic substitution and other reactions, making the compound a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethoxyaniline: Similar structure but lacks the methyl group at the 4 position.

    4-Methoxyaniline: Contains only one methoxy group and a methyl group at the 4 position.

    3,4-Dimethoxyaniline: Has methoxy groups at the 3 and 4 positions but lacks the methyl group.

Uniqueness

3,5-Dimethoxy-4-methylaniline is unique due to the specific arrangement of methoxy and methyl groups on the aromatic ring. This arrangement affects its chemical reactivity and makes it suitable for specific applications in organic synthesis and industrial processes .

Properties

IUPAC Name

3,5-dimethoxy-4-methylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6-8(11-2)4-7(10)5-9(6)12-3/h4-5H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVRAUPHOFUERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1OC)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Following the procedure of the synthesis of 3,4,5-triethoxy-1-iodobenzene from the oil containing 3,4,5-triethoxyaniline in Reference Example 5,1-iodo-3,5-dimethoxy-4-methylbenzene was obtained as a pale yellow amorphous powder (7.59 g, yield: 87%) from 3,5-dimethoxy-4-methylaniline (J. Chem. Soc., 497-506 (1963)) (5.23 g, 31.3 mmol).
Name
3,4,5-triethoxy-1-iodobenzene
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0 (± 1) mol
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reactant
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reactant
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[Compound]
Name
5,1-iodo-3,5-dimethoxy-4-methylbenzene
Quantity
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Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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